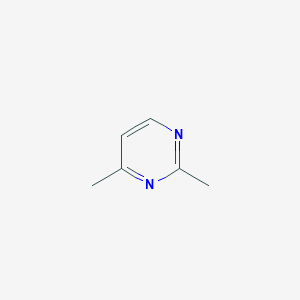

2,4-Dimethylpyrimidine

説明

2,4-Dimethylpyrimidine is an organic compound with the molecular formula C6H8N2 . It is a derivative of pyrimidine, a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .

Synthesis Analysis

There are several methods to synthesize 2,4-Dimethylpyrimidine. One method involves the design and synthesis of a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site with proper hydrophilicity for cell entry .

Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpyrimidine is characterized by a pyrimidine ring with two methyl groups attached at the 2 and 4 positions . The molecule has a relatively stable and high electrophilic nature .

Chemical Reactions Analysis

2,4-Dimethylpyrimidine can participate in various chemical reactions. For instance, it can be used in the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .

Physical And Chemical Properties Analysis

2,4-Dimethylpyrimidine has a density of 1.0±0.1 g/cm3, a boiling point of 151.2±9.0 °C at 760 mmHg, and a vapour pressure of 4.7±0.3 mmHg at 25°C . It also has a molar refractivity of 32.1±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 108.4±3.0 cm3 .

科学的研究の応用

Antimicrobial Activity

2,4-Dimethylpyrimidine derivatives have been found to exhibit a broad variety of biological and pharmacological activities . A molecule, 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′- (4-chlorobenzylidene)bis [pyrimidine-2,4 (1H,3H)-dione], which is a derivative of 2,4-Dimethylpyrimidine, has been investigated for its antimicrobial activity . The molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins .

Non-linear Optical (NLO) Applications

2,4-Dimethylpyrimidine derivatives have been used in the growth of single crystals for non-linear optical (NLO) applications . The 2-amino-4,6-dimethylpyrimidine benzoic acid (2APB) single crystal, for instance, has been successfully grown by the slow evaporation method . These crystals have been used in applications such as high-speed information refinement, signal controlled element, frequency changer, nanotechnology, and industrial applications .

Structural Analysis

The structural properties of 2,4-Dimethylpyrimidine derivatives have been investigated using various techniques such as single-crystal X-Ray diffraction (SXRD) and Powder X-ray Diffraction (PXRD) . These techniques provide knowledge about the structure and morphology of the crystal .

Optical Analysis

The optical properties of 2,4-Dimethylpyrimidine derivatives have been studied using UV–visible–NIR analysis . This analysis provides information about the lower cut-off wavelength of the crystal .

Thermal Analysis

The thermal properties of 2,4-Dimethylpyrimidine derivatives have been investigated using thermogravimetric (TG) and differential thermal analysis (DTA) . These analyses provide information about the thermal stability of the crystal .

Photoconductivity Analysis

The photoconductivity of 2,4-Dimethylpyrimidine derivatives has been studied . This analysis provides information about the photo and dark current values of the crystal .

Safety and Hazards

作用機序

Target of Action

Pyrimidine derivatives have been known to exhibit a broad variety of biological and pharmacological activities

Mode of Action

It’s known that 2-amino-4,6-dimethylpyrimidine can be deprotonated quite easily because the conjugated base is stabilized by resonance and can act as a nucleophile attacking aldehyde carbon . This suggests that 2,4-Dimethylpyrimidine might interact with its targets in a similar manner.

Biochemical Pathways

It’s known that pyrimidine nucleotide biosynthetic pathway modulates production of biofilm determinants in escherichia coli . This suggests that 2,4-Dimethylpyrimidine might have an impact on similar biochemical pathways.

Pharmacokinetics

It’s known that pyrimidine derivatives have been applied on a large scale in the medical and pharmaceutical fields . This suggests that 2,4-Dimethylpyrimidine might have favorable ADME properties that allow it to be used as a pharmaceutical drug.

Result of Action

It’s known that pyrimidine derivatives exhibit a broad variety of biological and pharmacological activities . This suggests that 2,4-Dimethylpyrimidine might have similar effects.

Action Environment

It’s known that 2-amino-4,6-dimethylpyrimidine benzoic acid single crystal has been successfully grown by the slow evaporation method using water as a solvent . This suggests that the action of 2,4-Dimethylpyrimidine might be influenced by environmental factors such as temperature and solvent conditions.

特性

IUPAC Name |

2,4-dimethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-3-4-7-6(2)8-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCOWOCKUQWYRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162385 | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14331-54-5 | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014331545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIMIDINE, 2,4-DIMETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1VY508B2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

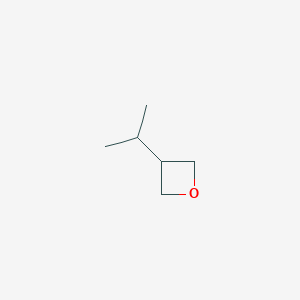

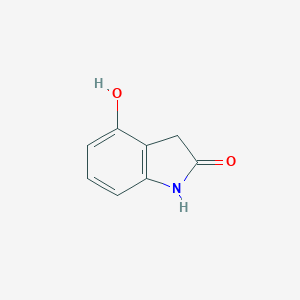

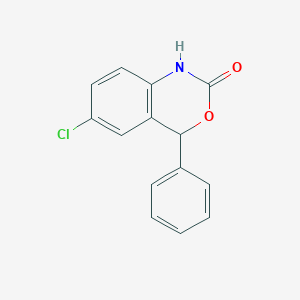

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

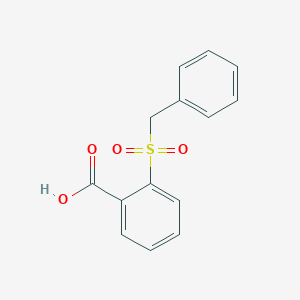

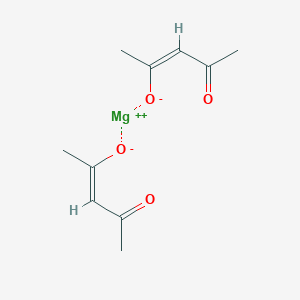

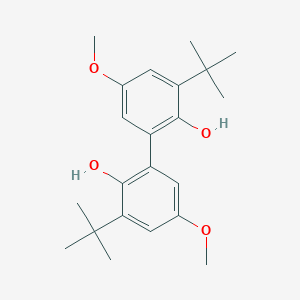

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)

![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)

![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)

![5-Fluorobenzo[d]oxazole-2-thiol](/img/structure/B81689.png)